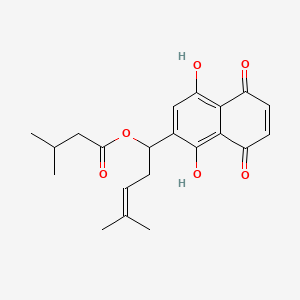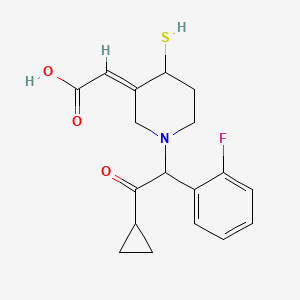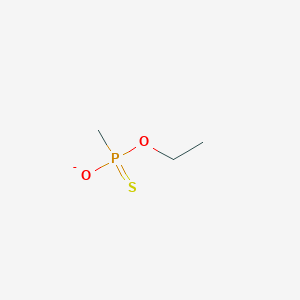
(rac)-Isovalerylshikonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(rac)-Isovalerylshikonin is a naturally occurring naphthoquinone derivative found in the roots of certain plants, particularly those in the Boraginaceae family. This compound is known for its vibrant red color and has been studied for its various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Isovalerylshikonin typically involves the condensation of shikonin with isovaleric acid. This reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(rac)-Isovalerylshikonin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other naphthoquinone derivatives.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used as a natural dye and in the formulation of cosmetic products due to its vibrant color and biological activities.
Mechanism of Action
The biological effects of (rac)-Isovalerylshikonin are primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in inflammation and cancer progression. The compound also induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function. Additionally, this compound can modulate various signaling pathways, including the MAPK and NF-κB pathways, which are crucial for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Shikonin: The parent compound of (rac)-Isovalerylshikonin, known for similar biological activities.
Alkannin: Another naphthoquinone derivative with comparable properties.
Acetylshikonin: A derivative with an acetyl group instead of an isovaleryl group.
Uniqueness
This compound is unique due to its specific isovaleryl group, which imparts distinct chemical and biological properties. This modification enhances its solubility and bioavailability compared to its parent compound, shikonin. Additionally, the isovaleryl group can influence the compound’s interaction with biological targets, potentially leading to improved therapeutic efficacy.
Properties
Molecular Formula |
C21H24O6 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,24,26H,8-9H2,1-4H3 |
InChI Key |
MTUKNNOFOVWMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-[(2S)-3-phenyl-2-[(pyrazin-2-yl)formamido]propanamido]pentyl]boronic acid](/img/structure/B12322827.png)

![5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12322845.png)

![2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322860.png)

![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)

![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)

![6-[(5,19-Dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-9,11,13-trien-8-yl)oxy]-4-methoxy-2-methyloxan-3-ol](/img/structure/B12322897.png)
![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)

